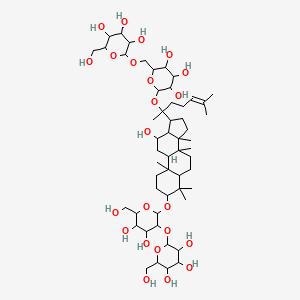

Ginsenoside Rb1

Description

Ginsenosides are a class of steroid glycosides, and triterpene saponins, found exclusively in the plant genus Panax (ginseng). Ginsenosides have been the target of research, as they are viewed as the active compounds behind the claims of ginseng's efficacy. Because ginsenosides appear to affect multiple pathways, their effects are complex and difficult to isolate. Rb1 appears to be most abundant in Panax quinquefolius (American Ginseng). Rb1 seems to affect the reproductive system in animal testicles. Recent research shows that Rb1 affects rat embryo development and has teratogenic effects, causing birth defects. Another study shows that Rb1 may increase testosterone production in male rats indirectly through the stimulation of the luteinizing hormone.

This compound has been reported in Panax japonicus, Glycyrrhiza uralensis, and other organisms with data available.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O23/c1-23(2)10-9-14-54(8,77-48-44(69)40(65)37(62)29(74-48)22-70-46-42(67)38(63)34(59)26(19-55)71-46)24-11-16-53(7)33(24)25(58)18-31-51(5)15-13-32(50(3,4)30(51)12-17-52(31,53)6)75-49-45(41(66)36(61)28(21-57)73-49)76-47-43(68)39(64)35(60)27(20-56)72-47/h10,24-49,55-69H,9,11-22H2,1-8H3/t24-,25+,26+,27+,28+,29+,30-,31+,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,46+,47-,48-,49-,51-,52+,53+,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYPWOGIYAIIPV-JBDTYSNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316929 | |

| Record name | Ginsenoside Rb1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1109.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41753-43-9 | |

| Record name | Ginsenoside Rb1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41753-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Rb1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041753439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ginsenoside Rb1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ginsenoside Rb1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-O-β-glucopyranosyl-(3β,12β)-20-[(6-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GINSENOSIDE RB1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7413S0WMH6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacological Properties of Ginsenoside Rb1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rb1, a protopanaxadiol saponin, is one of the most abundant and pharmacologically active compounds isolated from the roots of Panax ginseng (Korean ginseng) and Panax quinquefolius (American ginseng).[1] For centuries, ginseng has been a cornerstone of traditional medicine, and modern scientific investigation has increasingly focused on elucidating the mechanisms of action of its constituent ginsenosides. This compound, in particular, has demonstrated a wide array of therapeutic effects, including neuroprotective, anti-inflammatory, anti-diabetic, cardioprotective, and anti-cancer properties.[2][3][4] This technical guide provides an in-depth overview of the core pharmacological properties of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Following oral administration, the bioavailability of this compound is relatively low.[2] It is metabolized by intestinal microflora into its active metabolite, Compound K, which is more readily absorbed and is believed to be responsible for many of the observed pharmacological effects.[5][6]

| Parameter | Value | Species | Route of Administration | Reference |

| Cmax (this compound) | 3.94 ± 1.97 ng/mL | Human | Oral (Korean Red Ginseng extract) | [5] |

| Tmax (this compound) | Not specified | Human | Oral (Korean Red Ginseng extract) | [5] |

| Cmax (Compound K) | 8.35 ± 3.19 ng/mL | Human | Oral (Korean Red Ginseng extract) | [5] |

| Tmax (Compound K) | 12.20 ± 1.81 h | Human | Oral (Korean Red Ginseng extract) | [5] |

| Half-life (this compound) | ~7 times longer than Compound K | Human | Oral (Korean Red Ginseng extract) | [5] |

| Oral Bioavailability (this compound) | 4.35% | Rat | Oral | [2] |

Neuroprotective Properties

This compound exhibits significant neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases and ischemic stroke.[7][8][9] Its mechanisms of action include the inhibition of oxidative stress, apoptosis, and neuroinflammation.[7]

Quantitative Data: Neuroprotective Effects

| Experimental Model | Key Findings | Reference |

| Amyloid-β (Aβ)-induced neurotoxicity in primary cortical neurons | Rb1 (0.1, 1, 10 µM) dose-dependently increased neuronal survival. | [7] |

| Middle Cerebral Artery Occlusion (MCAO) in rats | Rb1 treatment significantly reduced infarct volume and improved neurological function. | [8] |

| MPP+-induced apoptosis in PC12 cells | Rb1 inhibited caspase-3 activation and DNA fragmentation.[10] | [10] |

| Aluminum chloride-induced Alzheimer's disease model in mice | Rb1 (70 mg/kg/day) attenuated Aβ and phosphorylated tau protein accumulation, corrected oxidative stress, and minimized gliosis.[11] | [11] |

Experimental Protocol: Neurite Outgrowth Assay

This protocol is adapted from studies investigating the effect of this compound on neurite outgrowth in primary hippocampal neurons.

1. Cell Culture:

- Plate primary hippocampal neurons at a density of 1 x 10^5 cells/cm² on poly-L-lysine-coated coverslips in a 24-well plate.

- Culture cells in Neurobasal medium supplemented with B27 and L-glutamine.

2. Treatment:

- After 24 hours, treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control.

- Incubate for 48-72 hours.

3. Immunocytochemistry:

- Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

- Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

- Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.

- Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2) overnight at 4°C.

- Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

4. Imaging and Analysis:

- Acquire images using a fluorescence microscope.

- Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Signaling Pathway: PI3K/Akt Pathway in Neuroprotection

This compound activates the PI3K/Akt signaling pathway, which plays a crucial role in promoting cell survival and inhibiting apoptosis in neurons.[2]

Caption: PI3K/Akt signaling pathway activated by this compound.

Anti-inflammatory Properties

This compound exerts potent anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, and reducing the production of pro-inflammatory cytokines.[12]

Quantitative Data: Anti-inflammatory Effects

| Experimental Model | Key Findings | Reference |

| LPS-stimulated RAW264.7 macrophages | Rb1 significantly decreased the release of TNF-α, IL-6, and IL-1β.[12] | [12] |

| LPS-induced septic mice | Rb1 markedly rescued mice from death and alleviated acute kidney injury.[12] | [12] |

| Dimethyl benzene-induced mouse ear edema | Rb1 inhibited ear edema.[12] | [12] |

Experimental Protocol: Cytokine Measurement by ELISA

This protocol provides a general framework for measuring cytokine levels in cell culture supernatants or serum following this compound treatment.

1. Sample Collection:

- Collect cell culture supernatants or serum from experimental groups (control, LPS-stimulated, LPS + Rb1).

- Centrifuge to remove debris and store at -80°C until use.

2. ELISA Procedure:

- Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

- Wash the plate with wash buffer (PBS with 0.05% Tween-20).

- Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

- Wash the plate.

- Add standards and samples to the wells and incubate for 2 hours at room temperature.

- Wash the plate.

- Add a biotinylated detection antibody and incubate for 1-2 hours at room temperature.

- Wash the plate.

- Add streptavidin-HRP and incubate for 20-30 minutes at room temperature.

- Wash the plate.

- Add a substrate solution (e.g., TMB) and incubate until color develops.

- Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

- Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

- Generate a standard curve and calculate the concentration of the cytokine in the samples.

Signaling Pathway: NF-κB Pathway Inhibition

This compound can inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[12]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anti-Diabetic Properties

This compound has demonstrated significant anti-diabetic effects by improving insulin sensitivity, stimulating glucose uptake, and protecting pancreatic β-cells.[4][13][14]

Quantitative Data: Anti-Diabetic Effects

| Experimental Model | Key Findings | Reference |

| High-fat diet-induced obese rats | 4-week administration of Rb1 significantly reduced food intake, body weight gain, fasting blood glucose, and improved glucose tolerance.[13] | [13] |

| 3T3-L1 adipocytes | Rb1 (1 µM) significantly stimulated basal and insulin-mediated glucose uptake.[15] | [15] |

| High-fat diet-induced T2DM mouse model | Rb1 improved insulin resistance through the inhibition of 11β-HSD1.[14] | [14] |

Experimental Protocol: Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol is a standard method to assess the effect of compounds on glucose uptake in insulin-sensitive cells.

1. Cell Culture and Differentiation:

- Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.

- Induce differentiation into adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

2. Glucose Uptake Assay:

- Starve differentiated adipocytes in serum-free DMEM for 2-4 hours.

- Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

- Treat the cells with this compound (e.g., 1 µM) or vehicle control in KRH buffer for 30-60 minutes.

- Add 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG) and incubate for 5-10 minutes.

- Stop the uptake by washing the cells with ice-cold KRH buffer.

- Lyse the cells and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.

3. Data Analysis:

- Normalize the glucose uptake to the protein concentration of each well.

- Express the results as a percentage of the control.

Cardiovascular Protective Properties

This compound exerts protective effects on the cardiovascular system by promoting nitric oxide (NO) production, reducing oxidative stress, and attenuating myocardial ischemia-reperfusion injury.[16]

Quantitative Data: Cardiovascular Effects

| Experimental Model | Key Findings | Reference |

| Human aortic endothelial cells | Rb1 rapidly increased NO production.[16] | [16] |

| Animal models of myocardial ischemia/reperfusion injury | Rb1 significantly decreased myocardial infarct size and cardiac enzyme levels (LDH, CK, CK-MB). | |

| Post-cardiac arrest mouse model | Rb1 improved long-term survival and cardiac function (LVEF, LVFS, CO).[17] | [17] |

Signaling Pathway: Nrf2/HO-1 Antioxidant Pathway

This compound can activate the Nrf2/HO-1 signaling pathway, which upregulates the expression of antioxidant enzymes, thereby protecting cardiovascular cells from oxidative damage.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics and bioavailability of this compound and Rg1 from Panax notoginseng in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective effect of this compound against myocardial ischemia/reperfusion injury in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jabonline.in [jabonline.in]

- 5. Pharmacokinetics of this compound, Rg3, Rk1, Rg5, F2, and Compound K from Red Ginseng Extract in Healthy Korean Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Improves Post-Cardiac Arrest Myocardial Stunning and Cerebral Outcomes by Regulating the Keap1/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Preconditioning Enhances eNOS Expression and Attenuates Myocardial Ischemia/Reperfusion Injury in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. khu.elsevierpure.com [khu.elsevierpure.com]

- 10. This compound Inhibits the Proliferation of Lung Cancer Cells by Inducing the Mitochondrial-mediated Apoptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound stimulates glucose uptake through insulin-like signaling pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Ginsenoside Rk1 inhibits cell proliferation and promotes apoptosis in lung squamous cell carcinoma by calcium signaling pathway - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05037J [pubs.rsc.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Western blot analysis [bio-protocol.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Minor Ginsenoside Rg2 and Rh1 Attenuates LPS-Induced Acute Liver and Kidney Damages via Downregulating Activation of TLR4-STAT1 and Inflammatory Cytokine Production in Macrophages [mdpi.com]

An In-Depth Technical Guide to the Biosynthesis of Ginsenoside Rb1 in Panax ginseng

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Ginsenoside Rb1, a pharmacologically significant triterpenoid saponin found in Panax ginseng. The document details the enzymatic steps, precursor molecules, and cellular localization of the pathway. It also presents quantitative data on metabolite distribution and gene expression, alongside detailed experimental protocols relevant to the study of ginsenoside biosynthesis.

Introduction to this compound

This compound is a prominent member of the protopanaxadiol (PPD)-type ginsenosides, which are considered the principal active components of ginseng.[1] It exhibits a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-diabetic effects, making it a subject of intense research for drug development.[2][3] Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plant cell cultures or heterologous systems.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the cyclization of 2,3-oxidosqualene and involves a series of hydroxylation and glycosylation reactions catalyzed by specific enzymes.

The proposed biosynthetic pathway of this compound in Panax ginseng initiates with farnesyl diphosphate (FPP).[2] FPP is converted to squalene by squalene synthase (SQS), which is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE).[2] The cyclization of 2,3-oxidosqualene to dammarenediol-II is a critical step catalyzed by dammarenediol-II synthase (DS).[2] Subsequently, dammarenediol-II undergoes hydroxylation to form protopanaxadiol, a reaction mediated by a cytochrome P450 enzyme, protopanaxadiol synthase.[2] The pathway continues with the glycosylation of protopanaxadiol to form ginsenoside Rd, which is finally converted to this compound by the action of UDPG:ginsenoside Rd glucosyltransferase (UGRdGT).[2]

Visualization of the Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound.

Cellular Localization

Immunofluorescence and immunoelectron microscopy studies have revealed that the biosynthesis of this compound is compartmentalized within the plant. The initial steps of the pathway are thought to occur in the leaves, specifically within chloroplasts and peroxisomes. The synthesized ginsenosides are then transported to the roots, where they are stored in the vacuoles of parenchymal cells.

Quantitative Data on this compound Biosynthesis

This section presents a summary of quantitative data related to the key components of the this compound biosynthetic pathway.

Enzyme Kinetic Parameters

While the enzymes in the this compound pathway have been functionally characterized, detailed kinetic data (Km and Vmax) for the specific enzymes from Panax ginseng are not extensively reported in the literature. However, a UDP-glycosyltransferase from Bacillus subtilis capable of ginsenoside synthesis has been characterized with a Km of 0.015 mol/L and a Vmax of 0.073 µmol/L*min.[4] Further research is required to determine the precise kinetic parameters of the native Panax ginseng enzymes.

Metabolite Concentrations

The concentration of this compound and its precursors varies significantly between different organs of the Panax ginseng plant.

| Metabolite | Plant Organ | Concentration (mg/g dry weight) | Reference |

| This compound | Main Root | 2.0 - 15.0 | [5] |

| Fine Root | 24.95 ± 2.14 (NZPQ) / 27.49 ± 1.57 (NZPG) | [1] | |

| Leaf | Not typically quantified | [5] | |

| Ginsenoside Rd | Main Root | Present | [5] |

| Protopanaxadiol | - | - | Data not readily available |

NZPQ: New Zealand Panax quinquefolium, NZPG: New Zealand Panax ginseng

Gene Expression Levels

Transcriptome analysis has provided insights into the expression levels of genes encoding the key enzymes in the this compound biosynthesis pathway. The expression is often tissue-specific and can be influenced by elicitors such as methyl jasmonate (MeJA).

| Gene | Enzyme | Plant Organ/Condition | Expression Level (FPKM) | Reference |

| DS | Dammarenediol-II Synthase | Adventitious Roots | Variable among cultivars | [1] |

| CYP716A47 | Protopanaxadiol Synthase | Adventitious Roots (MeJA treated) | Upregulated | |

| UGTPg71A29 | UDPG:Ginsenoside Rd Glucosyltransferase | Transgenic P. ginseng cells (overexpression) | 3.5-fold higher Rb1 accumulation |

Experimental Protocols

This section outlines the methodologies for key experiments used in the study of this compound biosynthesis.

Ginsenoside Extraction and Quantification by HPLC

A widely used method for the analysis of ginsenosides is High-Performance Liquid Chromatography (HPLC).

Extraction from Powdered Ginseng:

-

Weigh approximately 0.5 g of dried and powdered ginseng material.

-

Add 10 mL of 50% methanol and extract using an ultrasonic cleaner for 30 minutes.

-

Centrifuge the mixture at 3,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.2 µm filter before injection into the HPLC system.

HPLC Conditions:

-

Column: Agilent ZORBAX SB-C18 (4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of 0.5% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm

-

Quantification: External standard method using purified ginsenoside standards.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

The expression levels of genes involved in ginsenoside biosynthesis can be quantified using qRT-PCR.

-

RNA Extraction: Isolate total RNA from Panax ginseng tissues using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

-

qPCR Reaction: Perform qPCR using gene-specific primers and a suitable qPCR master mix.

-

Data Analysis: Normalize the expression of the target genes to a stably expressed reference gene. The relative expression levels can be calculated using the 2-ΔΔCt method.

Functional Characterization of Biosynthetic Enzymes in Yeast

Heterologous expression in Saccharomyces cerevisiae is a common method for functionally characterizing the enzymes of the ginsenoside biosynthesis pathway.

-

Gene Cloning: Clone the full-length cDNA of the target gene (e.g., DS, CYP716A47) into a yeast expression vector.

-

Yeast Transformation: Transform the expression construct into a suitable yeast strain (e.g., a strain deficient in lanosterol synthase).

-

Culture and Induction: Culture the transformed yeast and induce gene expression.

-

Substrate Feeding (for P450s and UGTs): For enzymes like CYP716A47, feed the yeast culture with the substrate (dammarenediol-II) to test for product formation.

-

Metabolite Extraction and Analysis: Extract the metabolites from the yeast culture and analyze them by LC-MS to identify the enzymatic product.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the functional characterization of a ginsenoside biosynthetic gene.

Conclusion

The elucidation of the this compound biosynthetic pathway has provided a foundation for the metabolic engineering of Panax ginseng and heterologous hosts to enhance the production of this valuable medicinal compound. While significant progress has been made in identifying the key enzymes and their corresponding genes, further research is needed to fully characterize their kinetic properties and regulatory mechanisms. The experimental approaches outlined in this guide provide a framework for continued investigation into this complex and important metabolic pathway.

References

- 1. Integrated Transcriptomic and Metabolomic Analysis of Five Panax ginseng Cultivars Reveals the Dynamics of Ginsenoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rare ginsenoside Ia synthesized from F1 by cloning and overexpression of the UDP-glycosyltransferase gene from Bacillus subtilis: synthesis, characterization, and in vitro melanogenesis inhibition activity in BL6B16 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Characterization of UDP-Glycosyltransferase Involved in Biosynthesis of Ginsenosides Rg1 and Rb1 and Identification of Critical Conserved Amino Acid Residues for Its Function - PubMed [pubmed.ncbi.nlm.nih.gov]

Ginsenoside Rb1: A Deep Dive into its Modulation of Gut Microbiota

A Technical Guide for Researchers and Drug Development Professionals

Ginsenoside Rb1, a principal active protopanaxadiol saponin from Ginseng, is emerging as a significant modulator of the gut microbiota, with profound implications for host health. Its low bioavailability and subsequent enrichment in the gastrointestinal tract position the gut microbiome as a primary site of action. This technical guide synthesizes current research to provide an in-depth understanding of the mechanisms, quantitative effects, and experimental methodologies related to the interaction between this compound and the gut microbiota.

Core Mechanisms of Action

This compound exerts its influence on the gut microbiota through a bidirectional relationship. Firstly, it directly alters the composition and function of the gut microbial community. Secondly, the gut microbiota metabolizes Rb1 into more bioactive compounds, such as Compound K, which are then absorbed and exert systemic effects.

Direct Modulation of Gut Microbiota Composition

Oral administration of this compound has been shown to reverse gut dysbiosis in various preclinical models, including those for obesity, diabetes, and aging. A consistent finding is the promotion of beneficial bacteria and the reduction of potentially pathogenic microbes.

Key microbial shifts include:

-

Increase in Akkermansia muciniphila : This mucin-degrading bacterium is strongly associated with a healthy gut barrier and improved metabolic outcomes. Multiple studies report a significant increase in its abundance following Rb1 treatment.[1][2][3]

-

Modulation of the Firmicutes/Bacteroidetes Ratio : In high-fat diet-induced obesity models, Rb1 has been observed to decrease the elevated Firmicutes/Bacteroidetes ratio, a marker often linked to obesity.[1][4]

-

Promotion of Probiotics : An increase in the relative abundance of beneficial genera such as Lactobacillus and Bifidobacterium has been noted in several studies.[5][6]

-

Reduction of Pro-inflammatory Bacteria : Rb1 treatment has been associated with a decrease in the abundance of genera like Oscillibacter, which is linked to gut permeability and inflammation.[1][7]

Biotransformation by Gut Microbiota

The gut microbiota plays a crucial role in the pharmacological activity of this compound through enzymatic deglycosylation. Rb1 is metabolized into ginsenoside Rd, then to ginsenoside F2, and ultimately to Compound K.[8][9] Compound K exhibits enhanced bioavailability and more potent biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects, compared to its parent compound Rb1.[8] Key bacterial genera involved in this biotransformation include Bacteroides, Bifidobacterium, and Eubacterium.[6][10][11]

Quantitative Data on Gut Microbiota Modulation

The following tables summarize the quantitative changes in gut microbiota composition observed in key studies investigating the effects of this compound.

Table 1: Effect of this compound on Gut Microbiota in High-Fat Diet (HFD)-Induced Obese Mice

| Bacterial Taxa | Direction of Change | Fold Change / Significance | Reference |

| Phylum | |||

| Firmicutes | Decrease | Significantly decreased | [1] |

| Bacteroidetes | Increase | Trend towards increase | [1] |

| Verrucomicrobia | Increase | Significantly increased | [1] |

| Genus | |||

| Akkermansia | Increase | Significantly increased | [1][2][3] |

| Parasuttereller | Increase | Significantly increased | [1] |

| Intestinimonas | Decrease | Significantly decreased | [1] |

| Oscillibacter | Decrease | Significantly decreased | [1] |

| Allobaculum | Decrease | Significantly decreased | [10] |

| Reyranella | Decrease | Significantly decreased | [2][10] |

| Eubacterium coprostanoligenes | Decrease | Significantly decreased | [2][10] |

Table 2: Effect of this compound on Gut Microbiota in Diabetic Kkay Mice

| Bacterial Taxa | Direction of Change | Significance | Reference |

| Genus | |||

| Parasutterella | Increase | Elevated abundance | [12][13] |

| Alistipes | Decrease | Decreased population | [12][13] |

| f_Prevotellaceae_unclassified | Decrease | Decreased population | [12][13] |

| Odoribacter | Decrease | Decreased population | [12][13] |

| Anaeroplasma | Decrease | Decreased population | [12][13] |

Table 3: Effect of this compound on Gut Microbiota in a Simulated Weightlessness Mouse Model

| Bacterial Taxa | Direction of Change | Significance | Reference |

| Genus | |||

| Allobaculum | Increase | Higher levels | [5] |

| Akkermansia | Increase | Higher levels | [5] |

| Lactobacillus | Increase | Higher levels | [5] |

| Barnesiella | Increase | Higher levels | [5] |

Experimental Protocols

This section details the methodologies employed in representative studies to investigate the effects of this compound on the gut microbiota.

Animal Models and Treatment

-

High-Fat Diet (HFD)-Induced Obesity Model :

-

Diabetic Model :

-

Simulated Weightlessness Model :

Microbiota Analysis

-

Sample Collection : Fecal samples are collected at baseline and at various time points during the treatment period.[1]

-

DNA Extraction : Bacterial genomic DNA is extracted from fecal samples using commercially available kits.

-

16S rRNA Gene Sequencing : The V3-V4 or other variable regions of the 16S rRNA gene are amplified by PCR and sequenced using high-throughput sequencing platforms (e.g., Illumina MiSeq/HiSeq).[1][2]

-

Bioinformatic Analysis : Sequencing reads are processed using pipelines such as QIIME or mothur for quality control, operational taxonomic unit (OTU) clustering, and taxonomic assignment. Alpha and beta diversity analyses are performed to assess microbial community diversity and composition.[1]

Metabolite Analysis

-

Short-Chain Fatty Acid (SCFA) Analysis :

-

Sample Preparation : Fecal or cecal contents are homogenized, acidified, and extracted with ether.

-

Analytical Method : Gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS) is used to quantify major SCFAs (acetate, propionate, butyrate).

-

-

Bile Acid Analysis :

-

Sample Preparation : Serum, liver, or fecal samples are extracted.

-

Analytical Method : Liquid chromatography-mass spectrometry (LC-MS) is employed for the targeted analysis of different bile acid species.[14]

-

Signaling Pathways and Visualizations

The beneficial effects of this compound, mediated by the gut microbiota, involve the modulation of several host signaling pathways.

Gut-Brain Axis in Neuroprotection

This compound has been shown to exert neuroprotective effects, and this action is at least partially dependent on the gut microbiota. Rb1 treatment can increase the abundance of Lactobacillus helveticus, which in turn upregulates the expression of GABA receptors in the brain, contributing to neuroprotection.[15]

Caption: this compound modulates the gut-brain axis for neuroprotection.

Metabolic Regulation in Obesity

In the context of obesity, this compound-induced changes in the gut microbiota are associated with improved metabolic parameters. The increase in beneficial bacteria like Akkermansia and the production of metabolites such as long-chain fatty acids (LCFAs) can activate free fatty acid receptors (e.g., FFAR4) in the colon, leading to improved energy metabolism.[16]

Caption: Rb1's impact on metabolic health through gut microbiota modulation.

Biotransformation Pathway of this compound

The multi-step enzymatic conversion of this compound by the gut microbiota is a critical process for its bioactivation.

Caption: Biotransformation of this compound by gut microbiota.

Conclusion and Future Directions

This compound demonstrates significant potential as a prebiotic agent that can modulate the gut microbiota to improve host health, particularly in the context of metabolic and neurological disorders. Its ability to foster the growth of beneficial bacteria and the microbial production of the highly bioactive Compound K are key to its therapeutic effects.

Future research should focus on:

-

Human Clinical Trials : To validate the preclinical findings and establish the efficacy and safety of this compound in human populations.

-

Strain-Specific Effects : Investigating the specific bacterial strains responsible for the biotransformation of Rb1 and their direct impact on host physiology.

-

Synergistic Effects : Exploring the potential synergistic effects of this compound with other prebiotics, probiotics, or therapeutic agents.

-

Personalized Medicine : Understanding how inter-individual variations in the gut microbiome influence the response to this compound, paving the way for personalized therapeutic strategies.

This guide provides a comprehensive overview for researchers and drug development professionals, highlighting the critical role of the gut microbiota in the pharmacology of this compound and underscoring its promise as a novel therapeutic agent.

References

- 1. Frontiers | this compound Improves Metabolic Disorder in High-Fat Diet-Induced Obese Mice Associated With Modulation of Gut Microbiota [frontiersin.org]

- 2. This compound ameliorates Glycemic Disorder in Mice With High Fat Diet-Induced Obesity via Regulating Gut Microbiota and Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound ameliorates Glycemic Disorder in Mice With High Fat Diet-Induced Obesity via Regulating Gut Microbiota and Amino Acid Metabolism [frontiersin.org]

- 4. Gut Microbiota: Novel Therapeutic Target of Ginsenosides for the Treatment of Obesity and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Comparative Analysis of the Gut Microbiota in People with Different Levels of this compound Degradation to Compound K - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Improves Metabolic Disorder in High-Fat Diet-Induced Obese Mice Associated With Modulation of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ginseng polysaccharides enhanced this compound and microbial metabolites exposure through enhancing intestinal absorption and affecting gut microbial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The interaction between ginseng and gut microbiota [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound protects against diabetes-associated metabolic disorders in Kkay mice by reshaping gut microbiota and fecal metabolic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound, Compound K and 20(S)-Protopanaxadiol Attenuate High-Fat Diet-Induced Hyperlipidemia in Rats via Modulation of Gut Microbiota and Bile Acid Metabolism [mdpi.com]

- 15. This compound exerts neuroprotective effects through regulation of Lactobacillus helveticus abundance and GABAA receptor expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ginsenoside-rb1-improves-metabolic-disorder-in-high-fat-diet-induced-obese-mice-associated-with-modulation-of-gut-microbiota - Ask this paper | Bohrium [bohrium.com]

Ginsenoside Rb1: A Multi-Mechanism Therapeutic Candidate for Spinal Cord Injury

A Technical Guide for Drug Development Professionals and Researchers

Executive Summary

Spinal cord injury (SCI) initiates a complex cascade of secondary injury mechanisms, including oxidative stress, inflammation, and apoptosis, which exacerbate initial tissue damage and impede functional recovery. There is a critical need for therapeutic agents that can target these multifaceted pathological processes. Ginsenoside Rb1 (Rb1), a primary active saponin from Panax ginseng, has emerged as a promising neuroprotective agent.[1][2] This document provides a comprehensive technical overview of the mechanisms of action, experimental validation, and therapeutic potential of Rb1 in the context of SCI. Rb1 has been shown to mitigate SCI pathology by inhibiting oxidative stress, suppressing neuronal apoptosis, reducing neuroinflammation, and modulating autophagy through various critical signaling pathways.[3][4][5] Supported by quantitative data from preclinical models, this guide details the key signaling pathways, summarizes functional outcomes, and provides standardized experimental protocols to facilitate further research and development.

Core Therapeutic Mechanisms of this compound in Spinal Cord Injury

The neuroprotective effects of this compound are not mediated by a single mechanism but rather by a synergistic modulation of multiple secondary injury pathways. Key therapeutic actions include mitigating oxidative stress, inhibiting apoptosis, regulating autophagy, and reducing inflammation.

Attenuation of Oxidative Stress

Following SCI, an imbalance between reactive oxygen species (ROS) and the endogenous antioxidant system leads to severe oxidative damage.[5] Rb1 effectively counteracts this by enhancing the body's natural antioxidant defenses.[5]

One of the primary pathways implicated is the eNOS/Nrf2/HO-1 signaling cascade .[1][5] Rb1 has been shown to upregulate the expression of endothelial nitric oxide synthase (eNOS), which in turn activates the nuclear factor erythroid 2-related factor 2 (Nrf2).[5] Activated Nrf2 translocates to the nucleus and promotes the transcription of antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (Nqo1), superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).[1][5] This cascade collectively scavenges free radicals and blocks lipid peroxidation, thereby protecting spinal cord neurons from oxidative damage.[5]

Caption: The eNOS/Nrf2/HO-1 signaling pathway activated by this compound to combat oxidative stress.

Table 1: Effect of this compound on Oxidative Stress Markers in SCI Rat Models

| Parameter | SCI Group | SCI + Rb1 (40 mg/kg) Group | Reference |

|---|---|---|---|

| Malondialdehyde (MDA) | Increased Significantly | Decreased Significantly | [5][6][7] |

| Superoxide Dismutase (SOD) | Decreased Significantly | Increased Significantly | [5][6][7] |

| Catalase (CAT) | Decreased Significantly | Increased Significantly | [1][5] |

| Glutathione (GSH) | Decreased Significantly | Increased Significantly |[1][5] |

Improvement of Energy Metabolism via Sirt3 Pathway

Mitochondrial dysfunction is a hallmark of secondary injury in SCI, leading to energy failure and oxidative stress.[3][8] this compound has been found to protect mitochondria and improve energy metabolism.[3][8] This therapeutic effect is closely linked to Sirtuin 3 (Sirt3), a key regulator of mitochondrial function and cellular metabolism.[3][8] Treatment with Rb1 increases ATP production and enhances the activity of key glycolytic enzymes at the injury site.[3] Studies have shown that when Sirt3 expression is suppressed, the therapeutic effects of Rb1, including the inhibition of oxidative stress and improvement in motor function, are significantly diminished.[3][8]

Caption: this compound improves mitochondrial function and energy metabolism via the Sirt3 pathway.

Table 2: Effect of this compound on Energy Metabolism Markers

| Parameter | SCI Group | SCI + Rb1 Group | Reference |

|---|---|---|---|

| ATP Production | Decreased | Increased | [3] |

| Cytochrome C Oxidase (COX) Activity | Decreased | Increased | [6] |

| Mitochondrial Damage | Significant | Attenuated |[3][6] |

Inhibition of Neuronal Apoptosis

Apoptosis, or programmed cell death, is a major contributor to neuronal loss after SCI. Rb1 exerts potent anti-apoptotic effects by modulating key proteins in the apoptosis signaling cascade.[1][2] It has been shown to decrease the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1][2] Furthermore, Rb1 inhibits the activation of Apoptosis Signal-regulating Kinase (ASK1) and the downstream effector, caspase-3.[1][2] Other studies have demonstrated that Rb1 can also upregulate the expression of anti-apoptotic factors like Survivin and Bcl-xL, further preventing neuronal death.[1][7][9]

Caption: Anti-apoptotic mechanisms of this compound in spinal cord neurons.

Table 3: Effect of this compound on Apoptosis-Related Protein Expression

| Protein Target | Effect in SCI Model | Effect of Rb1 Treatment | Reference |

|---|---|---|---|

| Bax/Bcl-2 Ratio | Increased | Decreased | [1][2] |

| Cleaved Caspase-3 | Increased | Decreased | [1][2] |

| Survivin | Decreased | Increased | [1][7] |

| Bcl-xL | Decreased | Increased | [9] |

| TUNEL-positive cells | Increased | Decreased |[1][7] |

Regulation of Autophagy

Autophagy is a cellular degradation process that can be both protective and detrimental following SCI. While basal autophagy is essential for cellular homeostasis, excessive autophagy can lead to autophagic cell death.[4][10] Evidence suggests that Rb1's neuroprotective effects involve the inhibition of excessive autophagy.[4][11] By suppressing the markers of autophagy such as LC3-II and Beclin-1, Rb1 reduces autophagic cell death in neurons.[4][12] This anti-autophagic effect may be mediated through the PI3K/Akt signaling pathway.[2]

Caption: this compound inhibits excessive autophagy, potentially via the PI3K/Akt pathway.

Experimental Protocols and Methodologies

General Experimental Workflow

A typical preclinical study evaluating Rb1 for SCI follows a structured workflow from injury induction to functional and molecular assessment.

Caption: A generalized workflow for preclinical evaluation of this compound in SCI models.

Animal Models of Spinal Cord Injury

-

Species: Adult male Sprague-Dawley or Wistar rats (250-300g) are commonly used.[5][6][9] Mouse models are also utilized.[3]

-

Injury Induction:

-

Compression Injury: Laminectomy is performed at a specific thoracic level (e.g., T12). The injury is induced by applying a static weight (e.g., 20g) to the exposed dura mater for a set duration (e.g., 20 minutes).[9]

-

Ischemia-Reperfusion (I-R) Injury: This model, also known as SCII, is induced by temporarily occluding the abdominal aorta to induce spinal cord ischemia, followed by reperfusion.[6][7][13]

-

Drug Administration Protocol

-

Compound: this compound (purity >98%).

-

Dosage: Doses typically range from 10 mg/kg to 80 mg/kg.[6][7] Several studies identify an optimal dose around 40 mg/kg, with no significant additional benefit at 80 mg/kg.[6][7]

-

Route and Timing: Administration is often performed via intraperitoneal (i.p.) or intravenous (i.v.) injection.[6][9] The first dose is typically given shortly after injury (e.g., 30 minutes post-SCI), followed by daily injections for a specified period (e.g., 7 days).[1][6][9]

Assessment Methodologies

-

Functional Recovery Assessment:

-

Histological and Cellular Analysis:

-

H&E and Nissl Staining: Used to assess the general pathology of the spinal cord tissue, including neuronal damage, necrosis, and inflammatory cell infiltration.[5][13]

-

TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect and quantify apoptotic cells in the spinal cord tissue.[1][7][13]

-

Immunohistochemistry (IHC): Used to detect the expression and localization of specific proteins (e.g., Nrf2, AQP4, survivin) within the spinal cord tissue.[5][7][13]

-

-

Molecular and Biochemical Analysis:

-

ELISA: Enzyme-linked immunosorbent assay is used to quantify the levels of oxidative stress markers like MDA, SOD, CAT, and GSH in serum and spinal cord tissue homogenates.[5]

-

Western Blotting: This technique is used to measure the relative expression levels of key proteins in signaling pathways, such as Bax, Bcl-2, Caspase-3, eNOS, Nrf2, and autophagy markers (LC3, Beclin-1).[4][5][13]

-

Table 4: Summary of Functional Outcome in Rb1-Treated SCI Models

| Assessment | SCI Group | SCI + Rb1 Group | Observation | Reference |

|---|---|---|---|---|

| BBB Score | Significantly Decreased | Significantly Increased | Improved hindlimb locomotor function | [1][6] |

| Neuronal Density (Anterior Horn) | Significantly Decreased | Significantly Increased | Reduced loss of motor neurons | [4][9] |

| Lesion Volume/Cavity | Large | Reduced | Attenuated tissue damage |[13] |

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential for spinal cord injury by targeting multiple critical secondary injury pathways, including oxidative stress, apoptosis, and autophagy. Its ability to modulate the Sirt3, eNOS/Nrf2, and PI3K/Akt signaling pathways underscores its multifaceted neuroprotective capacity. Preclinical data consistently show that Rb1 treatment improves functional recovery and reduces tissue damage in rodent models of SCI.

Future research should focus on optimizing delivery methods to the central nervous system, exploring combination therapies, and conducting long-term efficacy and safety studies. The comprehensive data presented in this guide strongly support the continued investigation of this compound as a viable clinical candidate for the treatment of acute spinal cord injury.

References

- 1. Neuroprotective Mechanisms of this compound in Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of ginsenosides exert neuroprotective effects on spinal cord injury: A promising traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound improves energy metabolism after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Autophagy is Involved in the Protective Effects of this compound on Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound on oxidative stress injury in rat spinal cords by regulating the eNOS/Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protective Effect of this compound on Spinal Cord Ischemic-reperfusion Injury in Rats by Alleviating Mitochondrial Damage [cjrtponline.com]

- 7. Effects of this compound on spinal cord ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound improves energy metabolism after spinal cord injury [sjzsyj.com.cn]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Biological Functions and Therapeutic Potential of Autophagy in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Autophagy is Involved in the Protective Effects of this compound on Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound inhibits neuronal apoptosis and damage, enhances spinal aquaporin 4 expression and improves neurological deficits in rats with spinal cord ischemia‑reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Ginsenoside Rb1: A Comprehensive Technical Guide to its Interactions with Cellular Membranes and Receptors

Abstract

Ginsenoside Rb1 (Rb1), a principal active protopanaxadiol saponin from Panax ginseng, has garnered significant scientific interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and metabolic regulatory effects. Its therapeutic potential is fundamentally linked to its molecular interactions at the cellular level. This technical guide provides an in-depth examination of the dual modes of Rb1's action: its direct physical influence on the lipid bilayer of cellular membranes and its specific engagement with a range of membrane-bound and intracellular receptors. We consolidate quantitative data on these interactions, detail the experimental protocols used for their characterization, and present the downstream signaling cascades modulated by Rb1 through a series of structured diagrams. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular mechanisms underpinning the biological effects of this compound.

Interaction with Cellular Membranes

The amphiphilic nature of this compound, conferred by its rigid steroidal backbone and hydrophilic sugar moieties, allows it to readily interact with and modulate the properties of cellular membranes.[1][2] This interaction is a critical, yet often overlooked, aspect of its mechanism of action, influencing membrane fluidity, permeability, and the organization of functional microdomains.

Direct Effects on Lipid Bilayers

Rb1 can insert into phospholipid bilayers, directly altering their physicochemical properties. Studies using model membranes like dipalmitoylphosphatidylcholine (DPPC) bilayers have shown that Rb1 decreases the order of the internal molecular chains and increases the overall fluidity of the membrane.[3] This fluidizing effect is concentration-dependent and is characterized by a significant reduction in the phase transition temperature (Tm) of the lipid bilayer.[3]

Furthermore, Rb1 has been shown to induce permeability in liposomal membranes, a process that is surprisingly suppressed, rather than facilitated, by the presence of cholesterol.[2][4] This suggests a distinct mechanism of membrane disruption compared to other saponins that rely on cholesterol for pore formation.

Modulation of Membrane Microdomains: Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling. Rb1 can influence the integrity and distribution of these rafts.[4][5][6] By promoting cholesterol efflux, Rb1 can redistribute and cause the accumulation of lipid rafts in specific regions of the membrane.[5][6] This reorganization can profoundly impact the function of raft-associated proteins, such as the multidrug resistance protein (MDR1), thereby influencing cellular resistance to chemotherapeutics.[5][6]

Table 1: Quantitative Data on this compound-Membrane Interactions

| Parameter | Model System | Method | Concentration | Observation | Reference |

| Phase Transition | DPPC Bilayers | DSC & Raman Spectroscopy | 5-20 mol% | Pre- and main phase transition peaks of DPPC were eliminated at 20 mol% Rb1, indicating increased fluidity. | [3] |

| Membrane Permeability | Liposomes | Not Specified | Not Specified | Rb1 induces membrane permeability; this effect is suppressed by cholesterol. | [2][4] |

| Cholesterol Efflux | TMZ-resistant U251 Glioblastoma Cells | Cholesterol Efflux Assay | Not Specified | Rb1 induced cholesterol efflux, reducing intracellular cholesterol concentrations. | [5] |

Experimental Protocols for Membrane Interaction Studies

Protocol: Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

-

Preparation of Liposomes: Prepare multilamellar vesicles (MLVs) of DPPC in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incorporation of Rb1: Add this compound dissolved in a minimal amount of solvent (e.g., methanol or DMSO) to the lipid film before hydration, or co-dissolve with lipids. Ensure the final solvent concentration is negligible. Prepare samples with varying molar ratios of Rb1 to DPPC (e.g., 0, 1, 5, 10, 20 mol%).

-

DSC Measurement: Transfer a precise amount of the liposome suspension to an aluminum DSC pan and seal it. Use a reference pan containing the same buffer.

-

Thermal Scan: Heat the sample at a controlled rate (e.g., 1-2°C/min) over a temperature range that encompasses the pre-transition (Tр) and main phase transition (Tm) of DPPC (e.g., 25°C to 50°C).

-

Data Analysis: Determine the main phase transition temperature (Tm) and the transition enthalpy (ΔH) from the resulting thermogram. A decrease in Tm and a broadening of the transition peak indicate increased membrane fluidity.[3]

Protocol: Fluorescence Anisotropy for Membrane Fluidity

-

Cell/Liposome Preparation: Prepare cell suspensions or liposomes as described above.

-

Fluorescent Probe Labeling: Incubate the samples with a lipophilic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), which partitions into the hydrophobic core of the membrane.

-

Rb1 Treatment: Add varying concentrations of this compound to the labeled samples and incubate for a specified period.

-

Anisotropy Measurement: Measure the fluorescence anisotropy (r) using a fluorescence spectrophotometer equipped with polarizers. Excite the probe with vertically polarized light and measure the intensity of both vertically (Ivv) and horizontally (Ivh) polarized emitted light.

-

Calculation: Calculate anisotropy using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh), where G is the grating correction factor. A decrease in fluorescence anisotropy corresponds to an increase in membrane fluidity.[7]

Interaction with Cellular Receptors

This compound interacts with a variety of intracellular and membrane-bound receptors, acting as a modulator of their activity. These interactions are central to its ability to influence cellular signaling and physiological responses.

Nuclear Receptors

-

Estrogen Receptors (ERs): The interaction of Rb1 with estrogen receptors is complex and subject to some conflicting reports. One study identified Rb1 as a specific ligand for ERβ with an IC50 of 246.70 nM and a dissociation constant (Kd) of 70.36 nM, showing no significant binding to ERα.[8] However, other research indicates that while Rb1 can activate both ERα and ERβ in a dose-dependent manner (with maximal activity at 100 µM), it fails to displace radiolabeled estradiol in competitive binding assays.[9][10][11] This suggests a potential mechanism of indirect activation, possibly through modulation of co-activators or other signaling pathways that converge on the receptor.[10][11]

-

Glucocorticoid Receptor (GR): Competitive binding assays have shown that Rb1 does not displace glucocorticoid ligands from the GR.[8] While some other ginsenosides can interact weakly with GR, Rb1 does not appear to be a direct ligand.[12] However, it can attenuate glucocorticoid-induced neurotoxicity, suggesting an indirect modulatory role.[13]

Membrane-Bound Receptors and Ion Channels

-

Na+/K+-ATPase: Rb1 is an effective inhibitor of the Na+/K+-ATPase enzyme in rat brain microsomes, with a reported IC50 of 6.3 µM.[14] Kinetic analysis revealed that this inhibition is uncompetitive with respect to ATP.[14]

-

Voltage-Gated Calcium Channels (VGCCs): Rb1 demonstrates a selective inhibitory effect on L-type VGCCs in hippocampal neurons in a concentration-dependent manner (2-100 µmol/L), without significantly affecting N-type or P/Q-type channels.[15][16]

-

Ligand-Gated Ion Channels:

-

NMDA Receptors: Rb1 can protect neurons from NMDA-induced neurotoxicity by inhibiting the associated Ca2+ influx.[15][17]

-

GABA Receptors: Rb1 has been shown to bind directly to the GABA-A receptor α1 subunit.[18] It can enhance GABAergic transmission by increasing GABA levels and potentially suppressing presynaptic GABA-B receptors, which normally inhibit GABA release.[18][19]

-

-

TMEM16A Chloride Channel: Rb1 is a direct activator of the TMEM16A calcium-activated chloride channel, with a calculated EC50 of 38.4 µM.[20]

Table 2: Binding Affinities and Modulatory Concentrations of Rb1 for Cellular Receptors

| Target Receptor/Channel | Action | Method | Value | Cell/Tissue Type | Reference |

| Estrogen Receptor β (ERβ) | Agonist/Ligand | Competitive Ligand-Binding Assay | IC50: 246.70 nM; Kd: 70.36 nM | Recombinant Human ERβ | [8] |

| Estrogen Receptors (ERα & ERβ) | Activator (Indirect) | Reporter Gene Assay | Max. activity at 100 µM | COS Monkey Kidney Cells | [10][11] |

| Na+/K+-ATPase | Inhibitor | Enzyme Activity Assay | IC50: 6.3 µM | Rat Brain Microsomes | [14] |

| L-Type Ca2+ Channels | Inhibitor | Whole-Cell Patch-Clamp | 2-100 µM (Dose-dependent) | Cultured Rat Hippocampal Neurons | [16] |

| TMEM16A Chloride Channel | Activator | Inside-Out Patch-Clamp | EC50: 38.4 µM | CHO Cells expressing TMEM16A | [20] |

| GABA-A Receptor α1 | Binds to subunit | Not Specified | Not Specified | SH-SY5Y Cells | [18] |

Experimental Protocols for Receptor Interaction Studies

Protocol: Competitive Ligand-Binding Assay

-

Receptor Preparation: Use recombinant human receptors (e.g., ERβ) or cell lysates known to express the target receptor.

-

Assay Setup: In a multi-well plate, combine the receptor preparation with a specific fluorescent or radiolabeled ligand for that receptor (e.g., a fluorescent estrogen for ERβ).

-

Competition: Add increasing concentrations of the unlabeled competitor, this compound. Include a control with a known unlabeled ligand (positive control) and a control with no competitor (total binding).

-

Incubation: Allow the reaction to reach equilibrium.

-

Detection: Measure the signal from the labeled ligand. For fluorescent ligands, this can be done using fluorescence polarization, where displacement of the large ligand-receptor complex by the small competitor (Rb1) results in a decreased polarization signal.[8] For radioligands, this involves separating bound from free ligand and counting radioactivity.

-

Data Analysis: Plot the percentage of inhibition versus the log concentration of Rb1. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Kd can be calculated using the Cheng-Prusoff equation.

Protocol: Whole-Cell Patch-Clamp for Ion Channel Analysis

-

Cell Culture: Culture cells expressing the ion channel of interest (e.g., hippocampal neurons for VGCCs) on glass coverslips.

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution.

-

Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate internal solution.

-

Seal Formation: Using a micromanipulator, bring the pipette into contact with a cell membrane and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and chemical access to the cell interior.

-

Data Acquisition: Apply a voltage-clamp protocol to elicit the desired ion currents (e.g., a series of depolarizing steps to activate VGCCs). Record the baseline currents.

-

Drug Application: Perfuse the chamber with the external solution containing this compound at various concentrations and repeat the voltage-clamp protocol.

-

Analysis: Measure the peak current amplitude before and after drug application to determine the percentage of inhibition or activation.[16]

Downstream Signaling Pathways Modulated by Rb1

The interactions of Rb1 with membranes and receptors converge to modulate a complex network of intracellular signaling pathways, which ultimately mediate its diverse pharmacological effects.

Neuroprotective Pathways

Rb1 exerts significant neuroprotective effects by activating pro-survival pathways and inhibiting stress-related cascades. It robustly activates the PI3K/Akt and ERK1/2 signaling pathways, which are crucial for promoting neuronal survival, preventing apoptosis, and enhancing neurite outgrowth.[1][21] Concurrently, Rb1 provides protection against neurotoxicity by inhibiting endoplasmic reticulum stress-mediated apoptosis (CHOP signaling), inactivating the Ca2+/calpain/CDK5 pathway to reduce tau hyperphosphorylation, and suppressing the activation of stress-activated protein kinases (SAPK/JNK) and p38 MAPK.[1][22][23]

Diagram 1. Simplified overview of Rb1-mediated neuroprotective signaling pathways.

Anti-inflammatory Pathways

Rb1 exhibits potent anti-inflammatory properties primarily by inhibiting the NF-κB signaling pathway .[24] This action suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, Rb1 can activate the Wnt/β-catenin signaling pathway , which also contributes to the resolution of neuroinflammation, creating a dual-pronged anti-inflammatory effect.[24]

References

- 1. Molecular signaling of ginsenosides Rb1, Rg1, and Rg3 and their mode of actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid Membranes as Key Targets for the Pharmacological Actions of Ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Study on the Effects of this compound on DPPC Bilayers by Using Thermo-Raman Spectrum and DSC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Lipid Membranes as Key Targets for the Pharmacological Actions of Ginsenosides [frontiersin.org]

- 5. Ginsenosides Rg1 and CK Control Temozolomide Resistance in Glioblastoma Cells by Modulating Cholesterol Efflux and Lipid Raft Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. [Effects of age and ginsenoside RG1 on membrane fluidity of cortical cells in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits tube-like structure formation of endothelial cells by regulating pigment epithelium-derived factor through the oestrogen β receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Ginsenoside-Rb1 from Panax ginseng C.A. Meyer activates estrogen receptor-alpha and -beta, independent of ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative analysis of ginsenosides in human glucocorticoid receptor binding, transactivation, and transrepression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound and Rg3 Attenuate Glucocorticoid-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitory effects of ginsenoside Rg1 and Rb1 on rat brain microsomal Na+,K(+)-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ginseng ginsenoside pharmacology in the nervous system: involvement in the regulation of ion channels and receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound selectively inhibits the activity of L-type voltage-gated calcium channels in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ginsenosides and Their CNS Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound regulates prefrontal cortical GABAergic transmission in MPTP-treated mice | Aging [aging-us.com]

- 19. This compound regulates prefrontal cortical GABAergic transmission in MPTP-treated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Neuroprotective effects of this compound on hippocampal neuronal injury and neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Neuroprotective Mechanisms of this compound in Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound Prevents MPP+-Induced Apoptosis in PC12 Cells by Stimulating Estrogen Receptors with Consequent Activation of ERK1/2, Akt and Inhibition of SAPK/JNK, p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | this compound attenuates neuroflammation via activating Wnt/β-catenin signaling pathway to exert neuroprotective effect on cerebral ischemic-reperfusion injury [frontiersin.org]

The effects of Ginsenoside Rb1 on oxidative stress and apoptosis

An In-depth Technical Guide to the Effects of Ginsenoside Rb1 on Oxidative Stress and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Rb1), a principal protopanaxadiol saponin derived from the root of Panax ginseng, has garnered significant scientific attention for its diverse pharmacological activities. Extensive research has demonstrated its potent protective effects against cellular damage by mitigating oxidative stress and inhibiting apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Rb1's therapeutic potential, focusing on its impact on key signaling pathways. We present a synthesis of quantitative data from various in vitro and in vivo studies, detailed experimental protocols for key assays, and visual representations of the core signaling cascades and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development who are investigating the therapeutic applications of this compound.

Core Mechanisms of Action: Signaling Pathways

This compound exerts its anti-oxidative and anti-apoptotic effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapeutic strategies.

The PI3K/Akt/Nrf2 Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a critical regulator of cell survival and proliferation. A key downstream target of this pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by Rb1, Akt is phosphorylated and activated. Activated Akt can then phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK-3β), a negative regulator of Nrf2. This prevents the degradation of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO-1), and glutamate-cysteine ligase (GCLC), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).[1][2]

Several studies have confirmed that Rb1 can activate the PI3K/Akt/Nrf2 pathway to protect against oxidative stress in various cell types.[1] For instance, Rb1 has been shown to ameliorate intestinal ischemia-reperfusion injury by activating this pathway, leading to reduced levels of malondialdehyde (MDA) and increased levels of superoxide dismutase (SOD).[1]

Caption: PI3K/Akt/Nrf2 signaling pathway activated by this compound.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, and its chronic activation can contribute to oxidative stress and apoptosis. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB.

Pro-inflammatory stimuli and oxidative stress can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-apoptotic genes. Research indicates that this compound can inhibit the activation of the NF-κB pathway.[3][4] It achieves this by preventing the phosphorylation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of its target genes.[3] By suppressing this pathway, Rb1 reduces inflammation and subsequent oxidative damage and apoptosis.[3][4]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

The Mitochondrial Apoptotic Pathway

The mitochondrion plays a central role in the intrinsic pathway of apoptosis. Oxidative stress can lead to mitochondrial dysfunction, characterized by the opening of the mitochondrial permeability transition pore (mPTP), loss of mitochondrial membrane potential (MMP), and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[5]

Cytosolic cytochrome c then binds to Apoptotic protease activating factor 1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[5] This process is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax promote the release of cytochrome c, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit it.[5]

This compound has been shown to protect mitochondria from oxidative damage. It stabilizes the mitochondrial membrane, prevents the loss of MMP, and inhibits the release of cytochrome c.[5] Furthermore, Rb1 can modulate the expression of Bcl-2 family proteins, increasing the ratio of anti-apoptotic to pro-apoptotic members, thereby preventing the activation of the caspase cascade.[5][6]

Caption: this compound's modulation of the mitochondrial apoptotic pathway.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on key markers of oxidative stress and apoptosis from various preclinical studies.

Table 1: Effects of this compound on Oxidative Stress Markers

| Model System | Inducing Agent | Rb1 Concentration | Marker | Effect | Reference |

| C2C12 Myoblasts | H₂O₂ (1000 µM) | 20 µM, 40 µM | ROS | Significant decrease in fluorescence intensity | [3] |

| Senescent Mice | Aging | Rb1 treatment (1 month) | ROS in skeletal muscle | Significant reduction compared to untreated old mice | [3] |

| Diabetic Rats | Streptozotocin | Rb1 treatment | MDA in lung tissue | Significant decrease | [7] |

| Diabetic Rats | Streptozotocin | Rb1 treatment | SOD in lung tissue | Significant increase | [7] |

| Diabetic Rats | Streptozotocin | Rb1 treatment | CAT in lung tissue | Significant increase | [7] |

| BEAS-2B Cells | Cigarette Smoke Extract (CSE) | Rb1 treatment | ROS production | Significant reduction | [2] |

| BEAS-2B Cells | CSE | Rb1 treatment | MDA | Significant decrease | [2] |

| BEAS-2B Cells | CSE | Rb1 treatment | SOD & CAT | Significant increase | [2] |

| CSDS Mice | Chronic Social Defeat Stress | Rb1 treatment | SOD & CAT in hippocampus | Noticeably increased activity | [8] |

| CSDS Mice | Chronic Social Defeat Stress | Rb1 treatment | LPO in hippocampus | Significantly reduced levels | [8] |

| Swimming Mice | Exhaustive Exercise | 25, 50, 100 mg/kg | MDA in liver | Decreased by 29.3%, 38.5%, 52.9% respectively | [9] |

| Swimming Mice | Exhaustive Exercise | 25, 50, 100 mg/kg | SOD, CAT, GPx in liver | Significant increase in activities | [9] |

Table 2: Effects of this compound on Apoptosis Markers

| Model System | Inducing Agent | Rb1 Concentration | Marker | Effect | Reference |

| C2C12 Myoblasts | H₂O₂ (1000 µM) | 20 µM, 40 µM | Apoptosis Rate (Flow Cytometry) | Reduced H₂O₂-induced apoptosis by 1/3 to 1/2 | [3] |

| C2C12 Myoblasts | H₂O₂ (1000 µM) | 20 µM, 40 µM | Cleaved Caspase-3/9 | Reversed H₂O₂-induced increase | [3] |

| C2C12 Myoblasts | H₂O₂ (1000 µM) | 20 µM, 40 µM | Bax/Bcl-2 Ratio | Reversed H₂O₂-induced increase | [3] |

| Diabetic Rats | Streptozotocin | Rb1 treatment | Apoptosis Rate (TUNEL) in lung | Decreased 1.73-fold vs. diabetic rats | [7] |

| Rat Chondrocytes | H₂O₂ (500 µM) | 100 µM | Cell Viability (MTT) | Increased from ~60% to ~93% | [5] |

| Rat Chondrocytes | H₂O₂ (500 µM) | 100 µM | Bax Expression | Significantly lower than H₂O₂ alone | [5] |

| Rat Chondrocytes | H₂O₂ (500 µM) | 100 µM | Bcl-xL Expression | Higher than H₂O₂ alone | [5] |

| ApoE-/- Mice | Atherosclerosis model | Rb1 treatment | TUNEL-positive cells in aorta | Significant decrease vs. model group | [10] |

| ApoE-/- Mice | Atherosclerosis model | Rb1 treatment | Cleaved Caspase-3 in aorta | Significant decrease vs. model group | [10] |

| Diabetic Rats | Streptozotocin | Rb1 treatment | TUNEL-positive cardiomyocytes | Decreased from 84.8% to 48.7% | [11] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments frequently cited in studies on this compound.

Cell Culture and Treatment

-

Cell Lines: C2C12 mouse myoblasts, BEAS-2B human bronchial epithelial cells, rat articular chondrocytes, etc.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM for C2C12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Rb1 Pretreatment: Cells are pretreated with varying concentrations of this compound (e.g., 20-100 µM) for a specified duration (e.g., 6-24 hours).[3][5]

-

Induction of Stress: Following pretreatment, oxidative stress and/or apoptosis is induced using agents like hydrogen peroxide (H₂O₂), cigarette smoke extract (CSE), or oxidized low-density lipoprotein (ox-LDL) for a defined period (e.g., 6-24 hours).[2][3][12]

Measurement of Oxidative Stress

-

Intracellular ROS Assay:

-

Cells are seeded in confocal dishes or 96-well plates.

-

After treatment, cells are washed with PBS and incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA, for general ROS) or MitoSOX Red (for mitochondrial superoxide), according to the manufacturer's protocol (e.g., 10 µM DCFH-DA for 30 minutes at 37°C).[3]

-